N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a tetrazole-thioether scaffold. The compound integrates a 5-chloro-2-methoxyphenyl group (electron-withdrawing Cl and electron-donating OCH₃ substituents) and a 2-fluorophenyl-tetrazole moiety, which confers unique electronic and steric properties. Tetrazole rings are known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability . Its synthesis likely follows established routes for tetrazole-containing acetamides, involving nucleophilic substitution or thioether coupling .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O2S/c1-25-14-7-6-10(17)8-12(14)19-15(24)9-26-16-20-21-22-23(16)13-5-3-2-4-11(13)18/h2-8H,9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJUONFNVJEDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=NN2C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Chloromethoxyphenyl group : Enhances lipophilicity and biological activity.
- Tetrazole ring : Known for its bioactive properties, particularly in pharmaceuticals.
- Sulfanyl group : Potentially involved in enzyme interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, leading to diverse biological effects, such as:
- Inhibition of specific enzymes : Potentially impacting metabolic pathways.
- Interaction with cell surface receptors : Influencing cellular responses.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays. Notably, it was tested against a panel of 60 cancer cell lines representing different types of cancer (e.g., leukemia, melanoma, lung cancer). The results indicated:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
| Average Growth | 104.68% |
These results suggest that while the compound exhibits some level of growth inhibition, it may not be potent enough for therapeutic use without further modification or combination with other agents .
Antioxidant Activity
The antioxidant properties were assessed using the DPPH radical scavenging method. Compounds similar to this compound demonstrated varying degrees of radical scavenging ability, indicating potential for protective effects against oxidative stress .
Case Studies and Research Findings
- In Vitro Studies : A study conducted by MDPI evaluated the compound's anticancer activity using the National Cancer Institute's screening protocols. The findings revealed moderate anticancer properties but highlighted the need for structural optimization to enhance efficacy .
- Mechanistic Insights : Research indicates that compounds with similar structures often engage in redox reactions, contributing to their biological activities. The presence of the tetrazole moiety is particularly noted for its role in enhancing pharmacological profiles .
- Comparative Analysis : When compared to other triazole derivatives and phenyl-substituted acetamides, this compound shows unique properties due to its specific functional groups, which may confer distinct chemical and biological effects .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a chloro-methoxyphenyl moiety and a tetrazole ring, which are known to contribute to its biological activity. The molecular formula is C18H16ClF N4O2S, with a molecular weight of approximately 388.86 g/mol. Understanding its chemical properties is essential for elucidating its biological mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of chloro-substituted phenyl compounds show activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compound's ability to inhibit bacterial growth may be attributed to its interference with cellular processes.
Anticancer Potential
N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has been evaluated for anticancer activity. A study involving structurally related compounds showed promising results against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases, although further experimental validation is required.
Case Study 1: Antimicrobial Screening
A series of derivatives related to this compound were synthesized and tested against various pathogens. The results indicated that certain modifications enhanced antimicrobial efficacy, particularly against resistant strains of bacteria, highlighting the importance of structure-activity relationships (SAR) in drug design .
Case Study 2: Anticancer Activity Assessment
In a study assessing the anticancer properties of related compounds, researchers found that specific modifications to the tetrazole moiety significantly increased cytotoxicity against cancer cell lines. The findings suggest that optimizing the chemical structure can lead to more potent anticancer agents .
Data Table: Comparative Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide and Analogues
Key Observations:
- Heterocycle Impact: Replacing tetrazole with oxadiazole (as in ) reduces molecular weight but may lower metabolic stability due to decreased aromaticity. Pyrimidine analogues () exhibit larger π-systems, favoring stacking interactions in enzyme binding pockets.
- Bioactivity Trends: Oxadiazole derivatives () demonstrate confirmed antimicrobial activity, suggesting the target compound may share similar properties if tested.
Physicochemical and Spectral Properties
- Solubility: The target compound’s chloro and fluorophenyl groups increase hydrophobicity compared to the pyrimidine analogue (logP ~2.5 vs. ~1.8 for pyrimidine derivative) .
- Electronic Properties: HOMO-LUMO gaps for related acetamides (e.g., 2-((5-((2-chlorophenyl)...)acetamide in ) range from 4.5–5.2 eV, indicating moderate reactivity. The fluorine substituent in the target compound likely lowers the LUMO energy, enhancing electrophilicity.
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide? Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a tetrazole-thiol derivative (e.g., 1-(2-fluorophenyl)-1H-tetrazole-5-thiol) with a chloroacetamide intermediate under basic conditions. For example:
Step 1: Synthesize the chloroacetamide intermediate by refluxing 5-chloro-2-methoxyaniline with chloroacetyl chloride in triethylamine (4 h, TLC monitoring) .
Step 2: Couple the intermediate with the tetrazole-thiol using potassium carbonate (K₂CO₃) in ethanol under reflux (4–6 h) .
Purification: Recrystallize the product using ethanol or pet-ether to enhance purity .
Advanced Question: Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of the tetrazole-sulfanyl linkage? Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity.
- Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thiolate ion formation.
- Temperature Control: Gradual heating (60–80°C) minimizes side reactions like oxidation of the thiol group.
- Byproduct Analysis: Employ HPLC or GC-MS to identify impurities (e.g., disulfide byproducts) and adjust stoichiometry .
Structural Characterization
Basic Question: Q. What spectroscopic techniques are essential for confirming the structure of this compound? Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm substituents (e.g., methoxy at δ 3.8–4.0 ppm, fluorophenyl aromatic signals).
- FTIR: Detect key functional groups (e.g., S–S stretch at ~500 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry: HRMS (ESI+) to verify molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
Advanced Question: Q. What challenges arise in resolving crystallographic data for compounds with flexible sulfanyl-acetamide linkages? Methodological Answer:
- Crystal Growth: Slow evaporation from ethanol/water mixtures improves crystal quality.
- Disorder Modeling: Use SHELX or OLEX2 to model dynamic disorder in the tetrazole and sulfanyl groups.
- Validation: Compare experimental bond lengths/angles with DFT-optimized structures to confirm accuracy .
Biological Activity and Mechanisms
Basic Question: Q. How can researchers screen this compound for potential antimicrobial activity? Methodological Answer:
- In Vitro Assays: Perform minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Positive Controls: Compare with standard antibiotics (e.g., ciprofloxacin) to validate assay conditions .
Advanced Question: Q. What strategies are used to elucidate the structure-activity relationship (SAR) of the fluorophenyl and tetrazole moieties? Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace fluorine with chlorine, vary methoxy position) and test bioactivity.
- Computational Docking: Use AutoDock Vina to predict binding affinity with target enzymes (e.g., bacterial dihydrofolate reductase) .
Stability and Degradation
Advanced Question: Q. How can the hydrolytic stability of the sulfanyl-acetamide bond be assessed under physiological conditions? Methodological Answer:
- pH-Varied Stability Studies: Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.
- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics.
- Degradation Products: Identify hydrolyzed fragments (e.g., free tetrazole-thiol) using LC-MS .
Analytical Method Development
Advanced Question: Q. How can researchers resolve contradictions in spectroscopic data during structural validation? Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR (for connectivity), FTIR (for functional groups), and X-ray diffraction (for absolute configuration).
- Literature Benchmarking: Compare spectral data with structurally analogous compounds (e.g., tetrazole derivatives in ).
Computational Chemistry
Advanced Question: Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity? Methodological Answer:
- DFT Calculations: Use Gaussian 16 to optimize geometry and compute HOMO-LUMO gaps (e.g., B3LYP/6-311+G(d,p) basis set).
- MESP Analysis: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Toxicity and Safety
Basic Question: Q. What preliminary assays can assess the compound’s cytotoxicity? Methodological Answer:
- MTT Assay: Test viability in mammalian cell lines (e.g., HEK293) at varying concentrations (1–100 µM).
- IC₅₀ Determination: Calculate the concentration causing 50% cell death .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
